N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a dimethyl group and a methylpiperazine moiety. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pyrimidine-based drug used to treat leukemia.
Dasatinib: Another pyrimidine derivative used as a tyrosine kinase inhibitor.
Nilotinib: A pyrimidine-based drug used for the treatment of chronic myeloid leukemia.
Uniqueness
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C11H19N5 |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-9-8-10(12-2)14-11(13-9)16-6-4-15(3)5-7-16/h8H,4-7H2,1-3H3,(H,12,13,14) |
InChI Key |
ITTQVZXMHCLXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C)NC |
Origin of Product |
United States |
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